molecular formula C13H15NO3S2 B2596946 N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methoxyacetamide CAS No. 1421513-79-2

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methoxyacetamide

Cat. No.: B2596946
CAS No.: 1421513-79-2
M. Wt: 297.39
InChI Key: VHJDAXCECHJLNB-UHFFFAOYSA-N
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Description

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methoxyacetamide is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties . This compound, with its specific functional groups, holds potential for various scientific and industrial applications.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The thiophene ring system can engage in π-π interactions with aromatic residues in proteins, influencing biological pathways. Additionally, the hydroxyl and methoxy groups can form hydrogen bonds, enhancing the compound’s binding affinity to its targets .

Biological Activity

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methoxyacetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique thiophene core structure, which is known for its stability and electronic properties. The molecular formula is C16H17N1O2S2C_{16}H_{17}N_{1}O_{2}S_{2}, with a molecular weight of approximately 349.5 g/mol. The presence of hydroxyl and methoxy groups contributes to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of Thiophene Rings : Utilizing thiophene derivatives as starting materials.
  • Hydroxymethylation : Introducing hydroxymethyl groups at specific positions on the thiophene rings.
  • Acetamide Formation : Reacting the resulting intermediate with methoxyacetic acid to form the final product.

Antiproliferative Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
N-Acetyl derivativeMCF-73.1
Hydroxy derivativeHCT 1164.4
Methoxy derivativeHEK 2935.3

These findings suggest that modifications to the core structure can significantly influence biological activity, with some derivatives showing selectivity towards specific cancer types .

Antioxidant Activity

The compound has also been assessed for its antioxidant properties. In vitro assays using DPPH and FRAP methods indicated that certain derivatives possess considerable antioxidant capacity, which may contribute to their antiproliferative effects by reducing oxidative stress in cells .

Antibacterial Activity

Preliminary investigations have shown that this compound exhibits selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these strains were recorded as follows:

Bacterial StrainMIC (µM)
E. faecalis8
S. aureus16

These results indicate potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve interactions with key cellular targets such as enzymes or receptors involved in cell proliferation and oxidative stress response pathways .

Case Studies

A notable study involved the application of this compound in a therapeutic context, where it was tested alongside standard anticancer agents like doxorubicin. Results showed enhanced efficacy when used in combination, suggesting a synergistic effect that warrants further investigation .

Properties

IUPAC Name

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S2/c1-17-8-12(15)14-7-9-4-5-11(19-9)13(16)10-3-2-6-18-10/h2-6,13,16H,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJDAXCECHJLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1=CC=C(S1)C(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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